L-Ascorbic Acid

Descripción

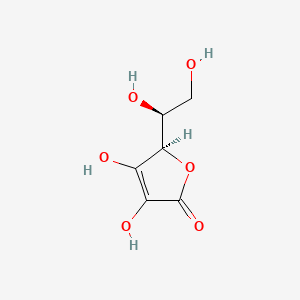

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6, HC6H7O6 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ascorbic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-03-2 (monosodium salt) | |

| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020106, DTXSID50986567 | |

| Record name | L-Ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |

CAS No. |

50-81-7, 6730-29-6, 53262-66-1 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semidehydroascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006730296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbic acid mixture with Vitamin B complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053262661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6CK8PD0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comparative Analysis of L-Ascorbic Acid Biosynthesis in Plants and Animals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-ascorbic acid, commonly known as Vitamin C, is a vital water-soluble antioxidant and enzyme cofactor essential for a wide range of biological processes in both plants and animals.[1] In plants, it plays crucial roles in photosynthesis, cell growth, and stress resistance.[1][2] For animals, it is indispensable for collagen synthesis, immune function, and as a potent antioxidant.[3] While most plants and animals can synthesize their own this compound, a notable exception includes humans and other primates, who have lost this ability due to a genetic mutation and must obtain it from their diet.[2][4] This guide provides a detailed technical overview of the distinct biosynthetic pathways of this compound in plants and animals, presents quantitative data, outlines key experimental protocols, and visualizes the core metabolic routes.

This compound Biosynthesis in Plants: The Smirnoff-Wheeler Pathway

The primary and most well-established route for this compound synthesis in plants is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway.[1][2] This pathway starts from D-fructose-6-phosphate, an intermediate of glycolysis.

The pathway can be broadly divided into two main stages:

-

Conversion of D-fructose-6-phosphate to GDP-L-galactose: This initial stage involves a series of enzymatic reactions that are also used in the synthesis of cell wall components.[5]

-

Conversion of GDP-L-galactose to this compound: These steps are considered to be exclusively dedicated to ascorbate (B8700270) biosynthesis.[5]

The key enzymatic steps are as follows:

-

Phosphomannose Isomerase (PMI) converts D-fructose-6-phosphate to D-mannose-6-phosphate.

-

Phosphomannomutase (PMM) then converts D-mannose-6-phosphate to D-mannose-1-phosphate.

-

GDP-D-mannose Pyrophosphorylase (GMP) , also known as VTC1, catalyzes the formation of GDP-D-mannose from D-mannose-1-phosphate and GTP.[5][6]

-

GDP-D-mannose-3',5'-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose.[5]

-

GDP-L-galactose Phosphorylase (GGP) , encoded by the VTC2 and VTC5 genes, catalyzes the committed step in the pathway, converting GDP-L-galactose to L-galactose-1-phosphate.[2][5][7] This step is a major control point for ascorbate synthesis.[1][2]

-

L-galactose-1-phosphate Phosphatase (GPP) removes the phosphate (B84403) group to yield L-galactose.[8]

-

L-galactose Dehydrogenase (L-GalDH) oxidizes L-galactose to L-galactono-1,4-lactone.[2]

-

L-galactono-1,4-lactone Dehydrogenase (L-GalLDH) , an enzyme located on the inner mitochondrial membrane, catalyzes the final step, oxidizing L-galactono-1,4-lactone to this compound, using cytochrome c as an electron acceptor.[9]

Regulation of the Plant Pathway

The biosynthesis of ascorbate in plants is tightly regulated, primarily by light and developmental cues.[2][10] The expression of several pathway genes is light-responsive.[11] The enzyme GDP-L-galactose phosphorylase (GGP/VTC2) is a critical control point, regulated at transcriptional, translational, and post-translational levels.[2][12] For instance, translation of GGP is controlled by an upstream open reading frame (uORF) that can block the translation of the main coding sequence, potentially in an ascorbate-dependent feedback mechanism.[2][13]

While the Smirnoff-Wheeler pathway is the major route, alternative pathways involving precursors like D-galacturonic acid, L-gulose, and myo-inositol have also been proposed, though their contribution is considered minor in most conditions.[5][14]

Figure 1: The Smirnoff-Wheeler pathway for this compound biosynthesis in plants.

This compound Biosynthesis in Animals

Most animals synthesize this compound from D-glucose via the D-glucuronic acid pathway.[9][15] The synthesis primarily occurs in the liver or kidneys. The pathway diverges from the main carbohydrate metabolism at UDP-glucose.

The key enzymatic steps are as follows:

-

UDP-glucose 6-dehydrogenase oxidizes UDP-glucose to UDP-glucuronic acid.[15]

-

UDP-glucuronate pyrophosphorylase and glucuronokinase subsequently convert UDP-glucuronic acid to D-glucuronic acid.[15]

-

Glucuronate reductase reduces D-glucuronic acid to L-gulonic acid.[15]

-

Aldonolactonase (or spontaneous cyclization) converts L-gulonic acid to L-gulono-1,4-lactone.

-

L-gulono-1,4-lactone oxidase (GULO) catalyzes the final, irreversible step: the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously tautomerizes to this compound.[15][16] This reaction uses FAD as a cofactor and produces hydrogen peroxide.[16]

The GULO Pseudogene and Dietary Dependence

A critical difference between most animals and a select few, including humans, other primates, guinea pigs, and some bats, is the inability of the latter group to perform the final step of synthesis.[2][4] This is due to the inactivation of the gene encoding L-gulono-1,4-lactone oxidase (GULO).[16][17] In humans, the GULO gene is present as a non-functional pseudogene on chromosome 8, containing numerous mutations and deletions that prevent the production of a functional enzyme.[17][18][19] Consequently, these species are entirely dependent on dietary sources for their Vitamin C requirement.[20]

Figure 2: The D-Glucuronic acid pathway for this compound biosynthesis in animals.

Comparative Summary and Data

The biosynthesis of this compound in plants and animals utilizes different precursors, intermediates, and enzymes, reflecting their distinct evolutionary paths.[4][9] The plant pathway is intricately linked to photosynthesis and light, whereas the animal pathway is tied to glycogen (B147801) metabolism.[2][21]

Table 1: Comparison of this compound Biosynthesis Pathways

| Feature | Plant Pathway (Smirnoff-Wheeler) | Animal Pathway (D-Glucuronic Acid) |

| Starting Precursor | D-Fructose-6-Phosphate (from D-Mannose)[5][22] | D-Glucose[15][22] |

| Key Intermediate | L-Galactose-1-Phosphate[5] | D-Glucuronic Acid[15] |

| Penultimate Precursor | L-Galactono-1,4-lactone[9] | L-Gulono-1,4-lactone[9] |

| Final Enzyme | L-Galactono-1,4-lactone dehydrogenase (L-GalLDH)[9] | L-Gulono-1,4-lactone oxidase (GULO)[9] |

| Cellular Location of Final Step | Inner mitochondrial membrane[9] | Endoplasmic reticulum (microsomal)[9] |

| Electron Acceptor (Final Step) | Cytochrome c[9] | Molecular Oxygen (O₂)[16] |

| Primary Regulation Point | GDP-L-galactose phosphorylase (GGP/VTC2)[1][2] | Rate of glycogenolysis influencing UDP-glucuronic acid supply[21] |

| Notable Absences | Pathway is ubiquitous in green plants[2] | GULO is non-functional in primates, guinea pigs, some bats[4][16] |

Table 2: Quantitative Data on this compound

| Parameter | Organism/Tissue | Value | Reference |

| Ascorbate Concentration | Arabidopsis thaliana leaves | 2–20 µmol (g FW)⁻¹ | [23] |

| Acerola (Malpighia glabra) unripe fruit | Up to 4500 mg / 100g FW | [11] | |

| Rat Liver | 20-40 mg / 100g tissue | ||

| Human Plasma (healthy) | 38 to 78 µM | [24] | |

| Human Pituitary/Adrenal Glands | > 2,000 µmol/L | [15] | |

| Enzyme Kinetics (GULO) | Rat Liver Microsomes | Km for L-gulonolactone: ~0.07 mM | [25] |

| Enzyme Kinetics (L-GalLDH) | Pea Mitochondria | Km for L-galactono-1,4-lactone: 25 µM |

Experimental Protocols

Accurate quantification of this compound and measurement of enzyme activity are crucial for studying these pathways.

Protocol 1: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a precise and widely used method for quantifying ascorbate in biological samples.[24][26][27]

1. Sample Preparation:

- Plant Tissue: Homogenize a known weight of fresh or frozen tissue in a cold extraction buffer (e.g., 6% w/v trichloroacetic acid or metaphosphoric acid) to precipitate proteins and stabilize ascorbate.[28][29]

- Animal Plasma/Serum: Deproteinize the sample by adding an equal volume of cold 10% metaphosphoric acid or acetonitrile, vortex, and centrifuge.[26]

- Cells (e.g., PBMCs): Isolate cells, wash, and lyse them with a precipitating agent like acetonitrile.[26]

- Centrifuge all samples at high speed (e.g., 10,000 x g for 10 min at 4°C) and collect the supernatant.

- Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Analysis:

- Column: A reverse-phase C18 column is commonly used.[28]

- Mobile Phase: An isocratic mobile phase, often an aqueous buffer with a low pH (e.g., water with acetic acid or trifluoroacetic acid) and a small percentage of an organic solvent like methanol, is typical.[28][30]

- Flow Rate: Typically 0.5-1.0 mL/min.[28]

- Detection: UV detection at ~245-254 nm or electrochemical detection at a potential of +100 to +600 mV.[24][28]

- Quantification: Calculate the concentration based on a standard curve generated from known concentrations of this compound. The peak area is proportional to the concentration.[24]

// Steps

Sample [label="Biological Sample\n(Tissue, Plasma, Cells)", shape=cylinder, fillcolor="#F1F3F4"];

Homogenize [label="Homogenize in\nExtraction Buffer\n(e.g., Metaphosphoric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifuge [label="Centrifuge\n(10,000 x g, 10 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Supernatant [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Filter[label="Filter (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inject [label="Inject into HPLC", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze [label="Separation on C18 Column\nUV or Electrochemical Detection", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Quantify [label="Quantify using\nStandard Curve", shape=note, fillcolor="#F1F3F4"];

// Flow

Sample -> Homogenize;

Homogenize -> Centrifuge;

Centrifuge -> Supernatant;

Supernatant -> Filter;

Filter -> Inject;

Inject -> Analyze;

Analyze -> Quantify;

}

Figure 3: A generalized workflow for the quantification of this compound using HPLC.

Protocol 2: Spectrophotometric Assay for Total Ascorbate

This colorimetric assay is a simpler, high-throughput alternative to HPLC for measuring total ascorbate (reduced + oxidized forms).[29] It is based on the reduction of Fe³⁺ to Fe²⁺ by ascorbate, followed by the chelation of Fe²⁺ to form a colored complex.

1. Reagents:

- Extraction Buffer: 6% (w/v) Trichloroacetic Acid (TCA).

- Phosphate Buffer: 150 mM sodium phosphate, pH 7.4.

- Dithiothreitol (DTT): 10 mM (for reducing dehydroascorbate).

- N-ethylmaleimide (NEM): 0.5% (w/v) (to remove excess DTT).

- Reagent 1: 10% (w/v) TCA.

- Reagent 2: 44% (v/v) Orthophosphoric acid.

- Reagent 3: 4% (w/v) 2,2'-bipyridyl in 70% ethanol.

- Reagent 4: 3% (w/v) Ferric chloride (FeCl₃).

2. Procedure:

- Extract sample in 6% TCA as described for HPLC.

- To measure total ascorbate , mix a sample aliquot with phosphate buffer and DTT. Incubate for 15 min at room temperature.

- Add NEM to the reaction to remove unreacted DTT.

- Add Reagents 1, 2, 3, and 4 in sequence, vortexing after each addition.

- Incubate the final mixture at 37°C for 60 min.

- Measure the absorbance at 525 nm using a spectrophotometer or plate reader.

- To measure only reduced ascorbate (AsA) , perform the same procedure but replace the DTT solution with water.

- Dehydroascorbate (DHA) concentration is calculated by subtracting the reduced ascorbate from the total ascorbate.

- Quantify using a standard curve prepared with known concentrations of this compound.[29]

Conclusion

The biosynthesis of this compound represents a fascinating case of divergent evolution between plants and animals. Plants have evolved a pathway intricately linked with photosynthesis, where ascorbate serves a critical photoprotective role. In contrast, the animal pathway originates from glucose metabolism. The loss of a single enzyme, GULO, in the animal kingdom has rendered several species, including humans, entirely dependent on plant-derived Vitamin C, highlighting a crucial biochemical link between the two kingdoms. Understanding the intricacies of these pathways, their regulation, and the methods to study them is fundamental for research in plant biology, nutrition, and the development of therapeutic strategies related to oxidative stress and disease.

References

- 1. Ascorbic acid metabolism and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Ascorbate Biosynthesis: A cross-kingdom history | eLife [elifesciences.org]

- 5. Frontiers | Genetic and biochemical strategies for regulation of this compound biosynthesis in plants through the L-galactose pathway [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gene expression of ascorbic acid biosynthesis related enzymes of the Smirnoff-Wheeler pathway in acerola (Malpighia glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The regulation of ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of this compound in plants: new pathways for an old antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin C - Wikipedia [en.wikipedia.org]

- 16. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 17. geneticeducation.co.in [geneticeducation.co.in]

- 18. The whole structure of the human nonfunctional L-gulono-gamma-lactone oxidase gene--the gene responsible for scurvy--and the evolution of repetitive sequences thereon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. answersresearchjournal.org [answersresearchjournal.org]

- 20. reddit.com [reddit.com]

- 21. Ascorbate metabolism and its regulation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A kinetic study of the mechanism of action of L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. utm.mx [utm.mx]

- 28. jocpr.com [jocpr.com]

- 29. researchgate.net [researchgate.net]

- 30. pp.bme.hu [pp.bme.hu]

L-Ascorbic Acid as an Enzymatic Cofactor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid, commonly known as vitamin C, is a vital water-soluble micronutrient that transcends its well-documented antioxidant capabilities to play a crucial role as an enzymatic cofactor. Its participation is essential for the optimal activity of a diverse array of monooxygenase and dioxygenase enzymes. These enzymes are integral to a multitude of physiological processes, including the synthesis of collagen, carnitine, and neurotransmitters, as well as the regulation of gene expression through epigenetic modifications and the cellular response to hypoxia. This technical guide provides a comprehensive examination of the function of this compound as a cofactor, detailing the underlying biochemical mechanisms, profiling key ascorbate-dependent enzymes, presenting quantitative data on their activity, and outlining detailed experimental protocols for their study. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an essential nutrient for humans, who, unlike most other mammals, lack the enzyme L-gulonolactone oxidase required for its endogenous synthesis. While its role in preventing scurvy and its antioxidant properties are widely recognized, its function as a cofactor for a significant number of enzymes is of paramount importance for cellular function. This guide delves into the technical aspects of this compound's cofactor activities, providing an in-depth resource for the scientific community.

The General Mechanism of this compound as an Enzymatic Cofactor

This compound's primary role as a cofactor is to act as a reducing agent, specifically to maintain the metal ion prosthetic groups within the active sites of certain enzymes in their reduced, catalytically active state. Many of these enzymes are metalloenzymes, containing either iron (Fe) or copper (Cu) at their core. During the catalytic cycle, the metal ion can become oxidized (e.g., Fe²⁺ is oxidized to Fe³⁺, or Cu⁺ to Cu²⁺), which inactivates the enzyme. This compound then donates an electron to reduce the metal ion back to its functional state, thereby regenerating the enzyme for subsequent catalytic cycles.

Key this compound-Dependent Enzymes and Their Physiological Roles

This compound is a required cofactor for a wide range of enzymes with diverse physiological functions. These can be broadly categorized as follows:

Collagen Prolyl and Lysyl Hydroxylases

These enzymes are critical for the post-translational modification of collagen, the primary structural protein in connective tissues.

-

Prolyl 4-hydroxylases (C-P4H) catalyze the formation of hydroxyproline (B1673980) in collagen. This hydroxylation is essential for the formation and stability of the collagen triple helix.

-

Lysyl hydroxylases (LH) are responsible for the hydroxylation of lysine (B10760008) residues in collagen. Hydroxylysine is necessary for the formation of stable collagen cross-links and serves as an attachment site for carbohydrates.[1]

A deficiency in this compound impairs the function of these enzymes, leading to the production of unstable collagen and the symptoms of scurvy, such as weakened blood vessels and poor wound healing.

2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

This is a large superfamily of non-heme iron-containing enzymes that utilize 2-oxoglutarate as a co-substrate. This compound is essential for maintaining the iron in the ferrous (Fe²⁺) state.

These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia).

-

HIF Prolyl Hydroxylases (PHDs) hydroxylate proline residues on the alpha subunit of the transcription factor HIF. This modification targets HIF-α for degradation in the presence of oxygen.

-

Factor Inhibiting HIF (FIH) hydroxylates an asparagine residue in HIF-α, which prevents it from activating gene transcription.

By controlling the levels and activity of HIF, these enzymes play a crucial role in angiogenesis, erythropoiesis, and glucose metabolism.

This compound is increasingly recognized for its role in epigenetics.

-

Ten-eleven translocation (TET) methylcytosine dioxygenases are involved in DNA demethylation by oxidizing 5-methylcytosine.[2]

-

Jumonji C (JmjC) domain-containing histone demethylases remove methyl groups from histones, thereby influencing chromatin structure and gene expression.

Dopamine (B1211576) β-Hydroxylase (DBH)

This copper-containing monooxygenase is a key enzyme in the biosynthesis of catecholamines, catalyzing the conversion of dopamine to norepinephrine (B1679862).[3] this compound acts as the electron donor to reduce Cu²⁺ to Cu⁺ in the enzyme's active site.[4]

Peptidylglycine α-Amidating Monooxygenase (PAM)

PAM is a bifunctional enzyme responsible for the C-terminal amidation of many peptide hormones and neuropeptides, a modification that is often essential for their biological activity.[5] The enzyme's peptidylglycine α-hydroxylating monooxygenase (PHM) domain is a copper-dependent enzyme that requires this compound.[5]

Enzymes of Carnitine Biosynthesis

This compound is a cofactor for two enzymes in the carnitine biosynthesis pathway:

-

γ-butyrobetaine hydroxylase

-

ε-N-trimethyl-L-lysine hydroxylase

Carnitine is essential for the transport of fatty acids into the mitochondria for energy production.[6][7][8]

Quantitative Data Summary

The following table provides a summary of quantitative data for several key this compound-dependent enzymes, facilitating comparison for research and experimental design.

| Enzyme | Source | Optimal this compound Concentration | Km for this compound | Optimal pH | Impact of this compound on Activity |

| Collagen Prolyl-4-Hydroxylase | Human skin fibroblasts | 1-2 mM[9] | - | 7.5-7.8[10] | 3- to 6-fold increase in activity.[11] |

| Lysyl Hydroxylase | Human skin fibroblasts | - | - | - | 1.5- to 2-fold increase in activity.[12] |

| Dopamine β-Hydroxylase | Bovine adrenomedullary chromaffin cells | - | ~15 mM (in situ)[13] | - | Specifically enhances norepinephrine synthesis.[3] |

| Peptidylglycine α-Amidating Monooxygenase | Bovine pituitary | 2 mM[14] | 3.5 µM[14] | 5.0-5.5[14] | Required for maximal enzyme activity.[14] |

| HIF Prolyl Hydroxylase | Human cancer cell lines | 25 µM (physiological) | - | - | Suppresses HIF-1α protein levels. |

| TET Enzymes | Mouse embryonic stem cells | - | - | 6.5[15] | Promotes a global increase in 5hmC.[15] |

| Jumonji Histone Demethylase (JMJD2E) | Recombinant | 0.1 mM | - | - | Essential cofactor for in vitro assays. |

Detailed Experimental Protocols

This section outlines detailed methodologies for assaying the activity of key this compound-dependent enzymes.

Collagen Prolyl Hydroxylase (CPH) Activity Assay

This assay quantifies the hydroxyproline produced by the enzymatic reaction.

-

Materials : CPH enzyme, peptide substrate (e.g., (Pro-Pro-Gly)n), FeSO₄, this compound, 2-oxoglutarate, Trichloroacetic acid (TCA), concentrated HCl, Chloramine-T reagent, p-Dimethylaminobenzaldehyde (DMAB) reagent, spectrophotometer.

-

Protocol :

-

Conduct the enzymatic reaction with CPH, substrate, and cofactors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[16]

-

Terminate the reaction with TCA to precipitate proteins.

-

Hydrolyze the protein pellet with concentrated HCl at 110°C for 24 hours.

-

Neutralize the hydrolysate.

-

Oxidize the hydroxyproline with Chloramine-T reagent.

-

Develop a colored product by adding DMAB reagent and incubating at 60°C.

-

Measure the absorbance at 550 nm.

-

Determine the hydroxyproline concentration using a standard curve.[17]

-

This high-throughput assay measures the production of succinate, a co-product of the hydroxylation reaction.

-

Materials : Human CPH1 enzyme, peptide substrate, FeSO₄, this compound, 2-oxoglutarate, catalase, HEPES buffer (pH 7.4), Succinate-Glo™ Reagent, luminometer.

-

Protocol :

-

Prepare a reaction mixture with HEPES buffer, CPH1, peptide substrate, FeSO₄, ascorbate (B8700270), and catalase.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate at room temperature for a defined time (e.g., 60 minutes).

-

Stop the reaction and add the Succinate-Glo™ Reagent as per the manufacturer's instructions.

-

Measure the luminescence.[17]

-

Peptidylglycine α-Amidating Monooxygenase (PAM) Activity Assay

This method quantifies the amidated product using high-performance liquid chromatography.

-

Materials : PAM enzyme, 125I-labeled synthetic tripeptide substrate (e.g., 125I-D-Tyr-Val-Gly), thin-layer chromatography (TLC) plate, radiochromatoscanner.

-

Protocol :

-

Incubate the PAM enzyme with the radiolabeled substrate in an appropriate buffer.

-

Separate the amidated product (125I-D-Tyr-Val-NH₂) from the substrate using TLC.

-

Quantify the radioactivity of the substrate and product spots using a radiochromatoscanner.

-

Calculate the rate of conversion of substrate to product.[18]

-

Dopamine β-Hydroxylase (DBH) Activity Assay

This assay continuously monitors the enzymatic reaction.

-

Materials : DBH enzyme, tyramine (B21549) (substrate), N,N-dimethyl-1,4-phenylenediamine (DMPD) as an electron donor, spectrophotometer.

-

Protocol :

-

Combine the DBH enzyme, tyramine, and DMPD in a reaction buffer.

-

The enzymatic reaction leads to the oxidation of DMPD to a stable, colored cation radical.

-

Monitor the rate of formation of the DMPD cation radical by measuring the increase in absorbance at 515 nm.[19]

-

TET Enzyme Activity Assay

This protocol outlines the general conditions for an in vitro TET enzyme activity assay.

-

Materials : TET protein, DNA substrate (oligonucleotide or PCR amplicon containing 5-methylcytosine), HEPES buffer (pH 6.5), NaCl, α-ketoglutarate, ammonium (B1175870) iron(II) sulfate, DTT, sodium ascorbate.

-

Protocol :

-

Prepare the reaction mixture containing 50 mM HEPES (pH 6.5), 100 mM NaCl, 1 mM α-ketoglutarate, 75 µM ammonium iron(II) sulfate, 1 mM DTT, and 2 mM sodium ascorbate.

-

Add the TET protein and DNA substrate to the reaction mixture.

-

Incubate at 37°C for the desired time.

-

The products (5hmC, 5fC, 5caC) can be quantified by various methods, including mass spectrometry.[15]

-

Jumonji Histone Demethylase (JMJD) Activity Assay

This assay quantifies the formaldehyde (B43269) produced during demethylation.

-

Materials : JMJD enzyme, methylated histone peptide substrate, Fe(II) source, 2-oxoglutarate, this compound, NAD⁺, formaldehyde dehydrogenase (FDH), fluorometer.

-

Protocol :

-

Set up a reaction containing the JMJD enzyme, methylated peptide, and cofactors (Fe(II), 2-oxoglutarate, ascorbate).

-

Include FDH and NAD⁺ in the reaction mixture.

-

The formaldehyde released upon demethylation is oxidized by FDH, which reduces NAD⁺ to the fluorescent NADH.

-

Monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time to determine the rate of demethylation.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound as an enzymatic cofactor.

Caption: Collagen synthesis pathway highlighting the essential role of this compound.

Caption: Regulation of HIF-1α by prolyl hydroxylases (PHDs) under normoxic and hypoxic conditions.

Caption: A generalized experimental workflow for measuring collagen prolyl hydroxylase (CPH) activity.

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Loss of TET2 activity limits the ability of vitamin C to activate DNA demethylation in human HAP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascorbic acid specifically enhances dopamine beta-monooxygenase activity in resting and stimulated chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascorbic acid efficiently enhances neuronal synthesis of norepinephrine from dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascorbic acid and carnitine biosynthesis. | Semantic Scholar [semanticscholar.org]

- 7. Ascorbic acid and carnitine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of ascorbic acid deficiency on the in vivo synthesis of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Prolyl and lysyl hydroxylase activities of human skin fibroblasts: effect of donor age and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mRNA and the activity of lysyl hydroxylase are up-regulated by the administration of ascorbate and hydralazine to human skin fibroblasts from a patient with Ehlers-Danlos syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The in situ kinetics of dopamine beta-hydroxylase in bovine adrenomedullary chromaffin cells. Intravesicular compartmentation reduces apparent affinity for the cofactor ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Determination of peptidylglycine alpha-amidating monooxygenase activity in human serum by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ascorbic Acid: An In-depth Technical Guide on its Electron Donation and Redox Potential for Researchers and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble antioxidant and a key player in numerous physiological processes. Its potent reducing capabilities and ability to donate electrons make it a cornerstone of the cellular antioxidant defense system. This technical guide provides a comprehensive overview of the core mechanisms of this compound's electron donation and its redox potential, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding these fundamental properties is crucial for harnessing its therapeutic potential and mitigating its pro-oxidant activities in various applications.

The Core Mechanism: Electron Donation and Radical Scavenging

At the heart of this compound's function is its ability to act as a reducing agent by donating electrons.[1][2] At physiological pH, this compound exists predominantly as the ascorbate (B8700270) anion (AscH⁻). This form can undergo a two-step, single-electron donation process to neutralize harmful reactive oxygen species (ROS) and other free radicals.[[“]]

The initial one-electron oxidation of ascorbate yields the relatively stable and less reactive ascorbyl radical (Asc•⁻).[[“]] This radical can then undergo a second one-electron oxidation to form dehydroascorbic acid (DHA).[[“]][4] The oxidized forms are relatively unreactive and do not typically cause cellular damage.[5]

This sequential electron donation is the primary mechanism by which this compound terminates damaging free radical chain reactions, thereby protecting essential biomolecules like proteins, lipids, and nucleic acids from oxidative damage.[1][5]

Regeneration of Ascorbate

The efficacy of this compound as an antioxidant is significantly enhanced by its ability to be regenerated from its oxidized forms. The ascorbyl radical can be reduced back to ascorbate by various cellular mechanisms, including enzymatic pathways. Furthermore, two molecules of the ascorbyl radical can disproportionate to form one molecule of ascorbate and one molecule of dehydroascorbic acid.[[“]] Dehydroascorbic acid can also be reduced back to ascorbic acid, primarily through glutathione-dependent enzymatic reactions, thus completing the antioxidant cycle.[4]

Redox Potential of this compound

The redox potential of a substance quantifies its tendency to donate or accept electrons. For this compound, the redox potential is a critical parameter that dictates its antioxidant efficacy. The standard reduction potential (E°') for the ascorbyl radical/ascorbate couple is approximately +282 mV at pH 7.0.[6] This relatively low positive potential indicates that ascorbate is a good reducing agent, capable of donating an electron to a wide variety of oxidizing free radicals.

The redox potential of the dehydroascorbic acid/ascorbic acid couple is more complex as it involves the transfer of two electrons and two protons. The formal redox potential for this couple is approximately +80 mV at pH 7.0.

pH Dependence of Redox Potential

The redox potential of this compound is significantly influenced by pH due to the proton-coupled electron transfer mechanism. As the pH increases, the redox potential generally decreases, making ascorbate a stronger reducing agent at higher pH values.

Table 1: Redox Potential of this compound at Various pH Values

| pH | E'₀ (V vs. SHE) for Ascorbate/Dehydroascorbate Couple |

| 2.0 | +0.33 |

| 4.0 | +0.20 |

| 5.0 | +0.14 |

| 7.0 | +0.08 |

| 7.4 | -0.02 (vs. Ag/AgCl) |

Note: Values are approximate and can vary based on experimental conditions. SHE: Standard Hydrogen Electrode.

Pro-oxidant Activity

Under certain conditions, particularly in the presence of transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺), this compound can exhibit pro-oxidant effects.[7] Ascorbate can reduce these metal ions, which in turn can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. This pro-oxidant activity is a critical consideration in therapeutic applications and formulation development.

Quantitative Data on Reactivity

The effectiveness of this compound as an antioxidant is also determined by the kinetics of its reactions with various ROS. The rate constants for these reactions are generally very high, indicating rapid scavenging of free radicals.

Table 2: Rate Constants for the Reaction of Ascorbate with Reactive Oxygen Species

| Reactive Oxygen Species | Rate Constant (M⁻¹s⁻¹) |

| Hydroxyl Radical (•OH) | ~1 x 10¹⁰ |

| Superoxide Radical (O₂•⁻) | ~5 x 10⁴ |

| Peroxyl Radicals (ROO•) | 10⁵ - 10⁶ |

| Singlet Oxygen (¹O₂) | 10⁷ - 10⁸ |

Note: These values are approximations and can be influenced by factors such as pH and solvent.

Experimental Protocols for Characterization

Accurate determination of the redox properties of this compound is essential for research and development. The following are detailed methodologies for key experiments.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of compounds. It provides information on the oxidation and reduction potentials of a substance.

Objective: To determine the oxidation potential of this compound.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell (Working electrode: Glassy Carbon Electrode; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

-

This compound standard solution (e.g., 1 mM)

-

Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution at a specific pH)

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. The potential window should be set to scan from a less positive to a more positive potential and back (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

-

Sample Analysis: Add a known concentration of this compound to the electrochemical cell.

-

Data Acquisition: Record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s). An anodic peak corresponding to the oxidation of ascorbic acid should be observed.[8][9]

-

Data Analysis: The potential at the peak of the anodic wave (Epa) provides information about the oxidation potential of this compound under the given experimental conditions.

Spectrophotometric Determination of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward spectrophotometric method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

Objective: To quantify the radical scavenging activity of this compound.

Materials:

-

UV-Vis Spectrophotometer

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

This compound standard solutions of varying concentrations

-

Methanol or ethanol (as solvent)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Standard Curve Preparation: Prepare a series of this compound standard solutions in methanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Reaction Mixture: In a set of test tubes, add a fixed volume of the DPPH solution (e.g., 2 mL) to varying volumes of the this compound standard solutions (e.g., 1 mL). Prepare a blank containing only the solvent and DPPH.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes). The purple color of the DPPH solution will fade in the presence of an antioxidant.

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the control (DPPH solution without the sample).

-

A₁ is the absorbance of the sample with DPPH.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Conclusion

This compound's remarkable electron-donating capacity and favorable redox potential are central to its role as a primary antioxidant in biological systems. A thorough understanding of its chemical properties, including its pH-dependent redox behavior, reactivity with various species, and the potential for pro-oxidant activity, is paramount for its effective application in research and drug development. The experimental protocols outlined in this guide provide a solid foundation for the quantitative assessment of these critical parameters, enabling researchers to further explore and exploit the multifaceted nature of this essential molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. consensus.app [consensus.app]

- 4. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

- 5. escholarship.org [escholarship.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Ascorbic Acid Content of Wine & Soft Drinks by Voltammetric Techniques at Glassy Carbon Electrode [jscimedcentral.com]

- 9. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid, a vital nutrient commonly known as vitamin C, is a chiral molecule with a significant role in various biological processes. Its stereochemistry profoundly influences its biological activity, making a thorough understanding of its structure and isomeric forms crucial for research and development in pharmaceuticals, nutrition, and food science. This technical guide provides a comprehensive overview of the chemical structure of ascorbic acid and its four stereoisomers. It includes a detailed comparison of their physicochemical properties and biological activities, supplemented with experimental protocols for their analysis and synthesis.

Chemical Structure of Ascorbic Acid

Ascorbic acid (C₆H₈O₆) is a water-soluble organic compound.[1] Its structure is characterized by a five-membered lactone ring containing an enediol group, which is responsible for its acidic and strong reducing properties.[2][3] The molecule possesses two stereogenic centers at the C4 and C5 positions, giving rise to four possible stereoisomers.[4]

The systematic IUPAC name for L-ascorbic acid is (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one.[3] The enediol group makes the molecule susceptible to oxidation, particularly in the presence of light, oxygen, or metal ions, first reversibly to dehydroascorbic acid and then irreversibly to 2,3-diketogulonic acid.[5][6]

Stereoisomers of Ascorbic Acid

The two chiral centers in the ascorbic acid molecule result in two pairs of enantiomers. The four stereoisomers are this compound, D-ascorbic acid, L-isoascorbic acid, and D-isoascorbic acid.[6]

-

This compound: This is the naturally occurring form of vitamin C and possesses full biological activity.[4][7]

-

D-Ascorbic Acid: The enantiomer of this compound, it exhibits minimal biological activity as vitamin C.[8]

-

D-Isoascorbic Acid (Erythorbic Acid): A diastereomer of this compound (an epimer at C5), it is widely used as an antioxidant food additive (E315).[7][9] While it has strong antioxidant properties chemically, its vitamin C activity in humans is very low.[10][11]

-

L-Isoascorbic Acid: The enantiomer of D-isoascorbic acid, it is not commonly encountered and has no significant biological role.

The relationship between these stereoisomers is depicted in the diagram below.

Physicochemical and Biological Properties

The stereochemical differences among the isomers lead to distinct physicochemical and biological properties. A summary of these properties is presented in the table below.

| Property | This compound | D-Ascorbic Acid | D-Isoascorbic Acid (Erythorbic Acid) |

| Molar Mass ( g/mol ) | 176.12 | 176.12 | 176.12 |

| Melting Point (°C) | 190–192 (decomposes)[1][3] | 191 (decomposes)[12] | 169–172 (decomposes)[11] |

| Specific Optical Rotation, [α]D | +20.5° to +21.5° (c=1, H₂O)[1][13] | -23.8° (c=3, H₂O)[12] | -16.5° to -18.0° (c=10, H₂O)[10][14] |

| pKa₁ | 4.10[3] | ~4.1 | 4.09[11] |

| pKa₂ | 11.6[3] | ~11.6 | Not readily available |

| Relative Vitamin C Activity (%) | 100 | Very low to none[8] | ~5[10][11] |

Experimental Protocols

Synthesis of D-Ascorbic Acid

A method for synthesizing D-ascorbic acid from pectic substances has been reported.[12] The general workflow is outlined below.

-

Extraction and Reduction: Galacturonic acid is obtained from a pectic source (e.g., beet pulp) via enzymatic treatment. It is then reduced with hydrogen to form a salt of L-galactonic acid.

-

Lactonization and Oxidation: The salt is converted to L-galactono-lactone and subsequently oxidized to 2-keto-L-galactonic acid.

-

Conversion to D-Ascorbic Acid: The methyl ester, methyl 2-keto-D-galactonate, is treated with sodium methylate, which facilitates lactonization and enolization to yield D-ascorbic acid. The crude product can be purified by recrystallization from aqueous acetic acid.[12]

Synthesis of D-Isoascorbic Acid (Erythorbic Acid)

Erythorbic acid is commercially synthesized through a process that is a stereochemical mirror of the Reichstein process for this compound.[9]

-

Fermentation: D-glucose is fermented by microorganisms, such as Pseudomonas fluorescens, to produce 2-keto-D-gluconate.[9]

-

Chemical Conversion: The intermediate, methyl 2-keto-D-gluconate, is then treated with a base like sodium methoxide (B1231860) to induce cyclization and enolization, forming erythorbic acid.[9][15][16]

HPLC Method for Separation of Ascorbic Acid Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of ascorbic acid isomers. A method for separating D-isoascorbic acid and this compound is detailed below.[17]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6mm x 100mm).[17]

-

Mobile Phase: 98% Acetonitrile, 2% DI Water, with 0.1% Formic Acid.[17]

-

Flow Rate: 1.0 mL/minute.[17]

-

Detection: UV at 254nm.[17]

-

Injection Volume: 1 µL.[17]

-

Sample Preparation: Prepare standards and samples at 1.0 mg/mL in a diluent of 50% Acetonitrile / 50% DI Water (v/v).[17]

The workflow for this analytical protocol is visualized in the following diagram.

Conclusion

While the four stereoisomers of ascorbic acid share the same chemical formula, their distinct spatial arrangements lead to significant differences in their physicochemical properties and, most notably, their biological functions. Only this compound possesses full vitamin C activity, a critical consideration in pharmaceutical formulations and nutritional supplementation. Its diastereomer, erythorbic acid, serves as a potent antioxidant in food preservation but cannot substitute for vitamin C nutritionally. The detailed understanding and analytical separation of these isomers are paramount for quality control, efficacy, and safety in their respective applications. The protocols and data presented herein provide a foundational resource for professionals engaged in the study and application of these important molecules.

References

- 1. Ascorbic Acid CAS#: 50-81-7 [m.chemicalbook.com]

- 2. isoascorbic acid, 89-65-6 [thegoodscentscompany.com]

- 3. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. utm.mx [utm.mx]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin C - Wikipedia [en.wikipedia.org]

- 8. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 10. Erythorbic Acid | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Erythorbic Acid | 89-65-6 [chemicalbook.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. This compound | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Weak measurement-based sensor for the rapid identification of L(+)-ascorbic acid and D(-)-isoascorbic acid [opg.optica.org]

- 15. Erythorbic Acid synthesis - chemicalbook [chemicalbook.com]

- 16. ERYTHORBIC ACID (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]

- 17. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]

A Technical Guide to the Discovery and Synthesis of L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth historical and technical overview of the pivotal moments that led to the identification and chemical synthesis of L-Ascorbic Acid (Vitamin C). It details the key experiments, presents quantitative data, and outlines the logical progression of scientific thought that culminated in the mass production of this essential nutrient.

The Pre-Discovery Era: The Scourge of Scurvy

For centuries, scurvy was a devastating disease, particularly for sailors on long voyages where fresh produce was scarce.[1][2][3] The link between diet and scurvy was first formally demonstrated in 1747 by Scottish naval surgeon James Lind.[2][3] His experiments showed that citrus fruits could cure the disease, laying the empirical groundwork for the concept of a nutritional deficiency.[2][3][4] However, the specific anti-scorbutic agent remained elusive for nearly two more centuries.

The Discovery and Isolation of Vitamin C